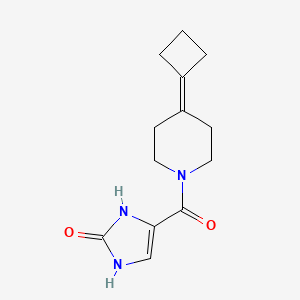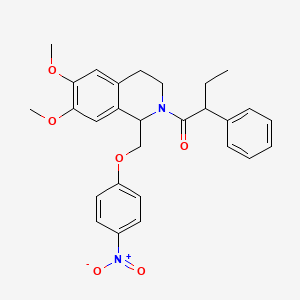![molecular formula C18H18FN3O4S B2718531 N''-(4-fluorobenzyl)-N-[[3-(2-thenoyl)oxazolidin-2-yl]methyl]oxamide CAS No. 874805-76-2](/img/structure/B2718531.png)
N''-(4-fluorobenzyl)-N-[[3-(2-thenoyl)oxazolidin-2-yl]methyl]oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N''-(4-fluorobenzyl)-N-[[3-(2-thenoyl)oxazolidin-2-yl]methyl]oxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Scientific Research Applications
Antimicrobial Applications
- A study by Desai et al. (2013) described the synthesis of fluorobenzamides, including compounds structurally related to the query chemical, showing promising antimicrobial activity. These compounds, particularly those bearing a fluorine atom at the 4th position of the benzoyl group, exhibited enhanced antimicrobial activity against various Gram-positive and Gram-negative bacteria as well as fungal strains. This highlights the potential of such compounds in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Antiviral Evaluation
- Apaydın et al. (2020) synthesized and evaluated a new series of spirothiazolidinone derivatives for their antiviral activity. Specific derivatives exhibited strong activity against influenza A/H3N2 virus and human coronavirus 229E, underscoring the versatility of the spirothiazolidinone scaffold in generating novel antiviral molecules. This suggests that compounds with structural similarities to the query chemical could serve as a basis for the development of new antiviral agents (Apaydın, Loy, Stevaert, & Naesens, 2020).
Chemical Synthesis and Applications
- The synthesis and application of cyclic aminooxycarbenes, including oxazolidin-2-ylidenes, were explored by Couture and Warkentin (1997). These compounds were used as intermediates in various chemical reactions, demonstrating the broad utility of oxazolidinone derivatives in synthetic chemistry. This work provides a foundation for understanding the reactivity and potential applications of compounds similar to the query chemical in synthetic and medicinal chemistry contexts (Couture & Warkentin, 1997).
properties
IUPAC Name |
N'-[(4-fluorophenyl)methyl]-N-[[3-(thiophene-2-carbonyl)-1,3-oxazolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O4S/c19-13-5-3-12(4-6-13)10-20-16(23)17(24)21-11-15-22(7-8-26-15)18(25)14-2-1-9-27-14/h1-6,9,15H,7-8,10-11H2,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPZWDVKRYGVPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1C(=O)C2=CC=CS2)CNC(=O)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[cyano(phenyl)amino]-N-[2-(2-methylphenyl)ethyl]acetamide](/img/structure/B2718449.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[3-(2-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-oxadiazol-4-yl]acetamide](/img/structure/B2718454.png)
![2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2718455.png)
![7-chloro-2-(4-ethylphenyl)-N-(2-methoxyethyl)imidazo[2,1-b][1,3]benzothiazol-3-amine](/img/structure/B2718456.png)
![3-(4-(dimethylamino)phenyl)-2-phenyl-5-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2718457.png)
![N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2718458.png)

![3-{3-[(2-Chlorophenyl)methoxy]-4-methoxyphenyl}-2-cyanoprop-2-enamide](/img/structure/B2718463.png)


![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2718466.png)

![2-[2-(4-Methylphenoxy)phenyl]acetic acid](/img/structure/B2718469.png)
